GPX4 Binding Affinity: Head-to-Head Differentiation from the Thiophene Analog by SPR
The target compound binds human GPX4 with a dissociation constant (Kd) of 426 nM, measured by surface plasmon resonance [1]. In contrast, the structurally analogous thiophene derivative 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea (CAS 2034477-60-4), which retains the identical thiolanyl-piperidine-methyl core, shows no reported GPX4 binding activity in curated databases but instead inhibits the urea transporter UT-B with an IC50 of 900 nM in MDCK cell-based transport assays [2]. This represents a complete target-class divergence driven solely by the terminal N-substituent (phenoxyethyl vs. thiophene).
| Evidence Dimension | GPX4 binding affinity (Kd) vs. UT-B functional inhibition (IC50) |
|---|---|
| Target Compound Data | GPX4 Kd = 426 nM (SPR, unknown origin GPX4) [1] |
| Comparator Or Baseline | Thiophene analog (CAS 2034477-60-4): UT-B IC50 = 900 nM (MDCK cells, 30 min urea transport assay) [2]; no GPX4 binding reported |
| Quantified Difference | Target compound engages GPX4 at sub-micromolar affinity; comparator lacks detectable GPX4 binding and instead targets UT-B with ~2.1-fold weaker apparent potency (900 nM vs. 426 nM), with entirely distinct target biology |
| Conditions | GPX4 SPR (unknown origin); UT-B inhibition in MDCK cells, 30 min incubation |
Why This Matters
This establishes that the phenoxyethyl substituent is a critical determinant of GPX4 engagement within the thiolanyl-piperidine-methyl urea series, directly informing SAR-driven procurement decisions.
- [1] BindingDB Entry BDBM50649249 (CHEMBL5619466). Kd: 426 nM for GPX4 (unknown origin) assessed by surface plasmon resonance. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM50512247 (CHEMBL4545692). IC50: 900 nM for rat UT-B expressed in MDCK cells, assessed as inhibition of urea transport, 30 min incubation. Curated by ChEMBL. Accessed via BindingDB.org. View Source
